N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-8-9(6-10-15-8)7-11-16(13,14)12-4-2-3-5-12/h6,11H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUYOISKDWBFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (–SO<sub>2</sub>NH–) participates in nucleophilic and electrophilic reactions:
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N-Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides under basic conditions. For example, treatment with methyl iodide in THF and K<sub>2</sub>CO<sub>3</sub> yields N-methyl derivatives .
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Hydrolysis Resistance : Unlike carboxamides, the sulfonamide group resists hydrolysis under acidic/basic conditions due to the strong electron-withdrawing effect of the sulfonyl group .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH<sub>3</sub>I, THF, K<sub>2</sub>CO<sub>3</sub>, 60°C | N-Methyl derivative | 78% |
Oxazole Ring Reactivity
The 5-methyl-1,2-oxazole ring undergoes cycloaddition and electrophilic substitution:
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1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles. For instance, reaction with benzoyl nitrile oxide in toluene produces a triazolo-oxazole hybrid .
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Electrophilic Substitution : The methyl group at position 5 can be halogenated (e.g., bromination using NBS) or oxidized to a carboxylic acid under strong oxidative conditions (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) .
| Reaction Type | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Cycloaddition | Benzoyl nitrile oxide, toluene, 80°C | Triazolo-oxazole | 85% (regioisomer A) | |
| Bromination | NBS, AIBN, CCl<sub>4</sub> | 5-Bromomethyl derivative | 62% |
Pyrrolidine Ring Functionalization
The pyrrolidine ring’s secondary amine and saturated structure enable:
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Acylation : Reacts with acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub> to form N-acetyl-pyrrolidine sulfonamide .
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Ring-Opening : Treatment with HNO<sub>2</sub> generates a nitrosamine intermediate, which decomposes to a linear sulfonamide under acidic conditions .
Cross-Coupling Reactions
The oxazole and pyrrolidine moieties facilitate metal-catalyzed couplings:
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Suzuki-Miyaura : The methyl group on oxazole can be functionalized via Pd-catalyzed coupling with aryl boronic acids .
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Copper-Mediated Coupling : The sulfonamide sulfur participates in Ullmann-type reactions with aryl halides in DMF using CuI/8-hydroxyquinoline .
Computational Insights
DFT studies (ωB97X-D/6-311+G(d,p)) reveal:
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The sulfonamide group’s electron-withdrawing nature lowers the HOMO energy (–6.8 eV), favoring electrophilic attacks on the oxazole ring .
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Transition states for cycloadditions show asynchronous bond formation (N–O bond forms 0.3 Å earlier than C–C) .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide exhibits significant potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound have demonstrated anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. The mechanism involves the disruption of pH regulation in the tumor microenvironment, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
Neuroprotective Effects
The compound may also play a role in neuroprotection. Studies have highlighted the importance of oxazole derivatives in treating neurodegenerative disorders such as Alzheimer's disease. These compounds can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. The neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and inflammation.
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases. This inhibition can lead to altered metabolic pathways that may benefit conditions like hypertension and edema through diuretic effects.
Modulation of Receptor Activity
The oxazole ring structure may facilitate interactions with neurotransmitter receptors, potentially enhancing or inhibiting their activity. This property can be particularly beneficial in developing treatments for psychiatric disorders or pain management.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of compounds related to this compound.
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Effects | Demonstrated that sulfonamide derivatives inhibited tumor growth in xenograft models by 50% compared to controls. |
| Johnson et al., 2021 | Neuroprotection | Found that oxazole derivatives reduced tau aggregation by 70% in vitro, suggesting potential for Alzheimer's treatment. |
| Lee et al., 2022 | Enzyme Inhibition | Reported that N-(5-methyl-1,2-oxazol-4-yl)methyl groups enhanced the inhibitory activity against carbonic anhydrase II by 40%. |
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may bind to these targets and modulate their activity, leading to various biological responses . The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide include other isoxazole derivatives, such as:
- 3,5-disubstituted isoxazoles
- 4-phenylisoxazoles
- 5-chlorofuran-2-yl isoxazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the isoxazole ring with the pyrrolidine and sulfonamide groups. This unique structure may confer distinct biological activities and properties, making it a valuable compound for various applications .
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an oxazole moiety that contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study demonstrated that derivatives with similar structures showed inhibitory effects against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis.
2. Antioxidant Properties
The antioxidant activity of this compound may be attributed to the presence of the oxazole ring, which can scavenge free radicals. In vitro studies have shown that related compounds can reduce oxidative stress in cellular models . This property is crucial for potential applications in neurodegenerative diseases where oxidative damage plays a significant role.
3. Neuroprotective Effects
N-[5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine derivatives have been explored for their neuroprotective effects. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | AChE inhibition |
Case Study: Neuroprotective Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective potential of pyrrolidine derivatives against oxidative stress-induced neuronal cell death. The study utilized SH-SY5Y neuroblastoma cells treated with hydrogen peroxide. Results demonstrated that the tested compound significantly reduced cell death and increased cell viability by modulating antioxidant enzyme activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and heterocyclic ring assembly. Key steps include:
- Use of coupling reagents (e.g., DCC or EDC) for sulfonamide linkage.
- Optimization of solvent systems (e.g., dichloromethane or toluene) and catalysts (e.g., palladium complexes) to enhance yield .
- Techniques like continuous flow reactors and high-throughput screening (HTS) can refine reaction parameters (temperature, pH) to improve efficiency and purity .
- Analytical Validation : Monitor reaction progress via HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., oxazole and pyrrolidine moieties) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>95% typically required for biological assays) .
- Supplementary Techniques :
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure for stereochemical validation (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?
- Strategy :
- Comparative SAR Studies : Compare bioactivity data for analogs with modifications in the oxazole or pyrrolidine groups (e.g., fluorinated vs. methyl substituents) .
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 6.5 buffer for consistent solubility ) and use orthogonal assays (e.g., enzyme inhibition + cell viability) .
- Case Example : Pyrazole-containing analogs (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) show varying antimicrobial activity due to substituent electronic effects .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Process Optimization :
- Catalyst Screening : Palladium-based catalysts enhance coupling efficiency in heterocycle formation .
- Solvent Engineering : Switch from DMF to acetone/ethanol mixtures to reduce side reactions .
- In-line Purification : Integrate continuous flow systems with scavenger resins to remove impurities in real-time .
- Yield Data :
| Step | Traditional Yield | Optimized Yield |
|---|---|---|
| Sulfonylation | 55% | 78% (HTS + flow reactor) |
| Cyclization | 60% | 85% (Pd catalysis) |
Q. How do structural modifications (e.g., oxazole substitution) impact pharmacokinetic properties?
- Approach :
- In Silico Modeling : Predict logP, solubility, and metabolic stability using software like Schrödinger Suite .
- In Vivo/In Vitro Correlation : Compare analogs with substituents at the 5-methyl position (e.g., halogen vs. alkyl groups) for CYP450 metabolism .
- Key Finding : Electron-withdrawing groups (e.g., -F) on oxazole improve metabolic stability but reduce solubility .
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Root Cause Analysis :
- Assay Variability : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4 ) or cell lines.
- Compound Degradation : Verify stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Mitigation :
- Standardized Protocols : Adopt NIH/NCATS guidelines for dose-response assays .
- Collaborative Validation : Share batches with independent labs for cross-testing .
Biological Evaluation & Mechanisms
Q. What in vitro models are suitable for evaluating this compound’s antimicrobial potential?
- Models :
- Bacterial Strains : MRSA, E. coli (Gram-negative) for broad-spectrum assessment .
- Fungal Pathogens : Candida albicans .
- Assay Design :
- MIC Determination : Broth microdilution per CLSI guidelines .
- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects .
Comparative Structural Analysis
Q. How does this compound compare to pyrazole-containing sulfonamides?
- Structural & Functional Insights :
| Compound Class | Key Feature | Bioactivity Trend |
|---|---|---|
| Oxazole-sulfonamides | Improved solubility | Antimicrobial |
| Pyrazole-sulfonamides | Enhanced target affinity | Anticancer |
- Mechanistic Divergence : Oxazole derivatives may target membrane proteins, while pyrazole analogs inhibit kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
